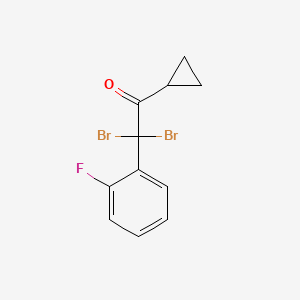![molecular formula C32H44ClN5O B1436154 2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride CAS No. 1064662-40-3](/img/structure/B1436154.png)
2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride
Overview
Description
SNT-207707 is used in pharmacological studies for the preparation of imidazopyridines as melanocortin-4 receptor antagonists.
Scientific Research Applications
Receptor Antagonism and Therapeutic Potential
Research has identified a novel series of conformationally restricted fused imidazole derivatives, including compounds structurally related to the specified chemical, as potent 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds have shown potential in the treatment of irritable bowel syndrome (IBS) and in managing nausea and vomiting associated with cancer chemotherapy. The most potent compound in this series exhibited significant efficacy in preclinical models, suggesting that the structural features of these compounds, including the imidazo[1,2-a]pyridine core, contribute to their high binding affinity and therapeutic potential (Ohta et al., 1996).
Antimicrobial Activity
Imidazo[1,2-a]pyridine-3-carboxamides, with structural similarity to the specified compound, have been evaluated for their antimicrobial properties. One study demonstrated the effectiveness of these compounds against Mycobacterium avium infections in vivo. A particular compound from this class showed significant activity in the lung, spleen, and liver in a mouse model, indicating that these compounds could serve as a new class of antibiotics for combating mycobacterial infections (Moraski et al., 2016).
Cytoprotective Effects
Compounds structurally related to the specified chemical, specifically bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines, have been synthesized and evaluated for their cytoprotective effects. One such compound showed a potent inhibitory effect on various gastric lesion models in rats, suggesting a potential therapeutic application for gastric mucosal ulcers (Ikeda et al., 1997).
Drug-Drug Interaction Potential
A study on GNE-617, a compound incorporating the imidazo[1,2-a]pyridine motif, focused on its preclinical absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and drug-drug interaction potential. This research underlines the importance of understanding the pharmacokinetics and interaction profile of new therapeutic agents to predict their behavior in human subjects and their compatibility with other medications (Liederer et al., 2019).
Peripheral Benzodiazepine Receptor Imaging
Research into fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs), highlights the utility of imidazo[1,2-a]pyridine derivatives in neurodegenerative disorder diagnostics. These compounds demonstrated high affinity and selectivity for PBRs, suggesting their potential as imaging agents to study PBR expression in various neurological conditions (Fookes et al., 2008).
properties
IUPAC Name |
2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O.ClH/c1-24(2)15-20-36(21-16-25(3)4)32(38)28-13-14-30-34-31(27-11-9-26(22-33)10-12-27)29(37(30)23-28)8-7-19-35-17-5-6-18-35;/h9-14,23-25H,5-8,15-21H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJDWPWZNPVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)C1=CN2C(=NC(=C2CCCN3CCCC3)C4=CC=C(C=C4)C#N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)
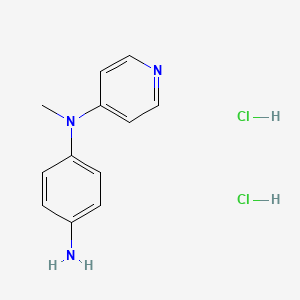
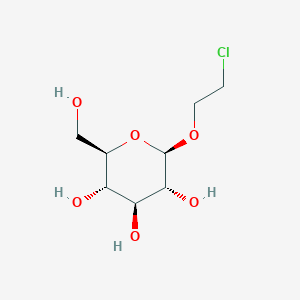
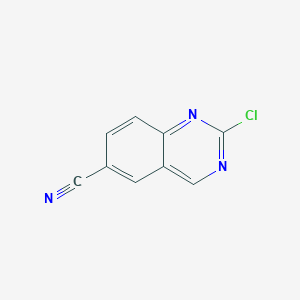
![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)
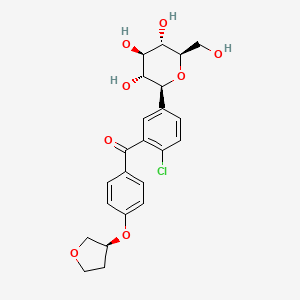

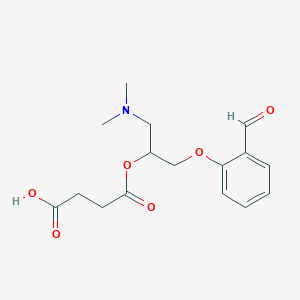
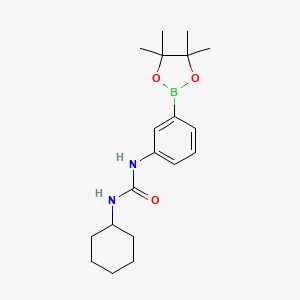
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)

